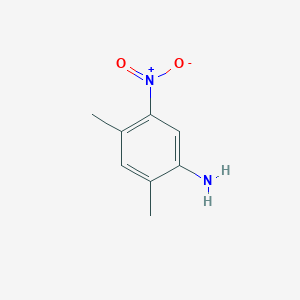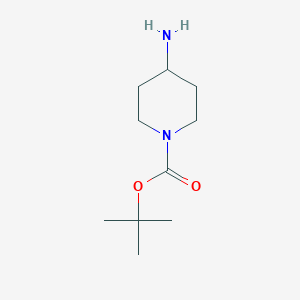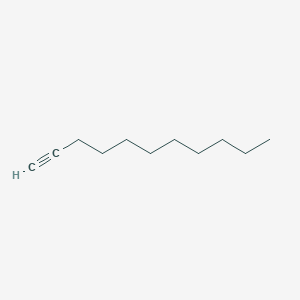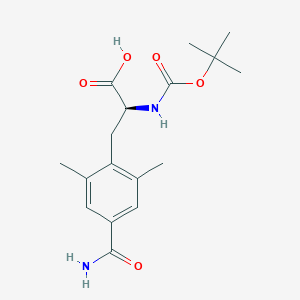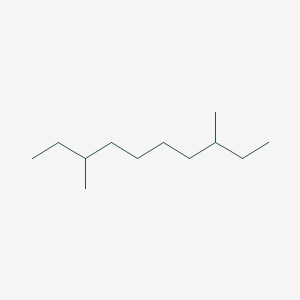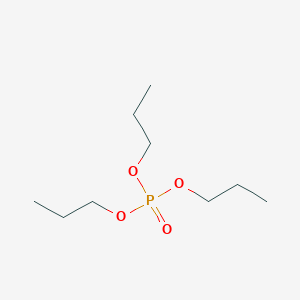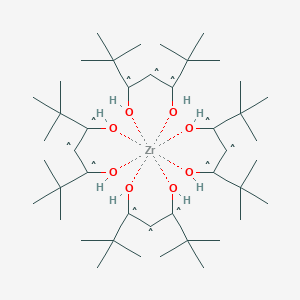
2,2,6,6-四甲基庚烷-3,5-二酮;锆
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,6,6-Tetramethylheptane-3,5-dione, also known as dipivaloylmethane, is a β-diketone compound. It is widely used as a bidentate ligand in the synthesis of stable complexes with various metal ions, including zirconium. The compound is known for its stability and ability to form chelates with metal ions, making it valuable in various chemical applications .
科学研究应用
2,2,6,6-Tetramethylheptane-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are valuable in catalysis and material science.
Biology: The compound is used in the preparation of metal-based drugs and diagnostic agents.
Medicine: It is involved in the development of pharmaceuticals, particularly those containing metal ions.
Industry: The compound is used in the production of metal-organic chemical vapor deposition (MOCVD) precursors for the fabrication of thin films and coatings
作用机制
Target of Action
The primary target of 2,2,6,6-Tetramethylheptane-3,5-dione;Zirconium is lanthanide ions . This compound acts as a bidentate ligand , forming stable complexes with these ions .
Mode of Action
2,2,6,6-Tetramethylheptane-3,5-dione;Zirconium interacts with its targets through O-additions and C-additions . It serves as an air-stable ligand for metal catalysts in various reactions .
Biochemical Pathways
It’s known that this compound serves as a substrate forheterocycles , indicating its involvement in the synthesis of these cyclic compounds.
Pharmacokinetics
It’s known to be astable, anhydrous reagent , which may influence its bioavailability.
Result of Action
It’s known to act as anair-stable ligand for metal catalysts in various reactions , indicating its role in facilitating these reactions.
Action Environment
It’s known to be astable, anhydrous reagent , suggesting that it may be resistant to changes in the environment.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethylheptane-3,5-dione typically involves the reaction of pinacolone with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, resulting in the formation of the β-diketone .
Industrial Production Methods: In an industrial setting, the compound can be synthesized by heating a mixture of pinacolone and ethyl acetate with a catalytic amount of sodium ethoxide. The reaction mixture is then subjected to distillation to isolate the desired product .
化学反应分析
Types of Reactions: 2,2,6,6-Tetramethylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The β-diketone can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted β-diketone derivatives.
相似化合物的比较
2,2,6,6-Tetramethyl-3,5-heptanedione: Similar in structure but lacks the zirconium component.
Hexafluoroacetylacetone: Another β-diketone with similar chelating properties but different electronic characteristics.
1,3-Diphenyl-1,3-propanedione: A β-diketone with aromatic substituents, offering different reactivity and applications
Uniqueness: 2,2,6,6-Tetramethylheptane-3,5-dione;zirconium is unique due to its ability to form highly stable complexes with zirconium, making it particularly valuable in applications requiring robust metal-ligand interactions. Its stability and versatility in forming chelates with various metal ions set it apart from other β-diketones .
属性
CAS 编号 |
18865-74-2 |
|---|---|
分子式 |
C44H76O8Zr |
分子量 |
824.3 g/mol |
IUPAC 名称 |
2,2,6,6-tetramethylheptane-3,5-dione;zirconium(4+) |
InChI |
InChI=1S/4C11H19O2.Zr/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7H,1-6H3;/q4*-1;+4 |
InChI 键 |
MOOILSXNGBFZKZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[C]([CH][C](C(C)(C)C)O)O.CC(C)(C)[C]([CH][C](C(C)(C)C)O)O.CC(C)(C)[C]([CH][C](C(C)(C)C)O)O.CC(C)(C)[C]([CH][C](C(C)(C)C)O)O.[Zr] |
手性 SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Zr] |
规范 SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Zr+4] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



